ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core linked to a 1,4-thiazepane moiety via a carboxamido group. The molecule includes an ethyl carboxylate ester, which enhances solubility and modulates pharmacokinetic properties. Its structural complexity arises from the integration of sulfur- and nitrogen-containing rings, which are common in bioactive molecules due to their electronic and conformational versatility .
Properties
IUPAC Name |
ethyl 2-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-2-22-14(21)8-3-4-10-12(8)17-15(24-10)18-13(20)9-7-23-6-5-11(19)16-9/h8-9H,2-7H2,1H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHIFVTDWVOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CSCCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the coupling of thiazepane derivatives with various carboxylic acid derivatives. Common methods include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in organic solvents like dichloromethane or dimethylformamide under inert conditions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antimicrobial Activity : Some thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : Thiazole-containing compounds have been investigated for their potential in cancer treatment. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : Certain derivatives have displayed neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is often attributed to their ability to reduce oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in PubMed highlighted the anticancer potential of thiazole derivatives similar to this compound. The research demonstrated that these compounds could significantly inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of thiazole derivatives, revealing that these compounds effectively inhibited bacterial growth by targeting key metabolic pathways essential for bacterial survival. The study provided evidence that modifications to the thiazole ring could enhance this activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 7-membered 1,4-thiazepane ring and cyclopenta[d]thiazole system , distinguishing it from simpler thiazole derivatives. Below is a comparative analysis with structurally related compounds:
Pharmacological Implications
The cyclopenta[d]thiazole system may also enhance aromatic stacking interactions compared to simpler thiazoles .
Research Findings and Challenges
- Bioactivity Gaps: While thiazolidinones and thiazole derivatives show documented bioactivity, the target compound’s fused-ring system requires empirical validation to confirm hypothesized effects.
- Synthetic Complexity : The multi-step synthesis inferred for the target compound contrasts with the streamlined methods for simpler thiazoles, posing scalability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
